Acidi carbossilici della piperazina e derivati

Piperazine carboxylic acids and their derivatives are a class of organic compounds with diverse structural features and broad applications in various fields. These molecules feature a piperazine ring attached to a carboxylic acid group, conferring them with unique chemical properties such as basicity and acidity. Piperazine carboxylic acids and their derivatives are often employed in pharmaceuticals for their potential roles in modulating ion channels and receptors. In agriculture, they can act as herbicides by interfering with the physiological processes of target plants. Furthermore, these compounds find applications in materials science due to their ability to form hydrogen bonds, which makes them useful in polymer synthesis and as solubilizing agents. The derivatives, including esters, amides, and salts, expand the functionality and versatility of piperazine carboxylic acids, making them valuable tools for research and development across multiple industries.

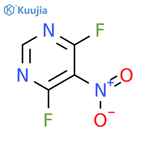

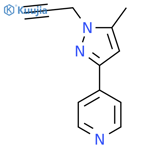

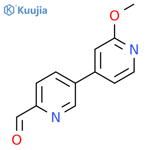

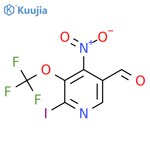

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

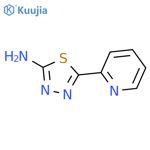

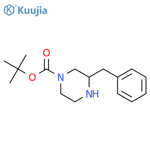

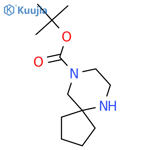

|

Tert-Butyl 4-benzylpiperazine-1-carboxylate | 57260-70-5 | C16H24N2O2 |

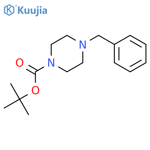

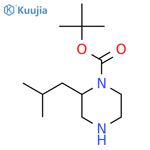

|

N,N-diethyl-4-methylpiperazine-1-carboxamide | 90-89-1 | C10H21N3O |

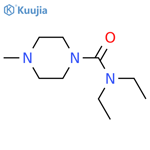

|

Tert-Butyl 3-Ethylpiperazine-1-carboxylate | 438049-35-5 | C11H22N2O2 |

|

tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | 475272-55-0 | C16H24N2O2 |

|

tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | 674792-06-4 | C13H26N2O2 |

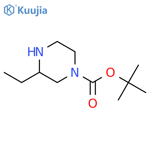

|

tert-butyl (2S)-2-propylpiperazine-1-carboxylate | 888972-67-6 | C12H24N2O2 |

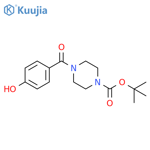

|

tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | 681482-86-0 | C16H22N2O4 |

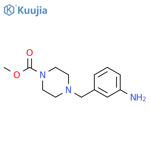

|

1-Piperazinecarboxylic acid, 4-[(3-aminophenyl)methyl]-, methyl ester | 873697-72-4 | C13H19N3O2 |

|

tert-butyl 6,9-diazaspiro4.5decane-9-carboxylate | 886766-37-6 | C13H24N2O2 |

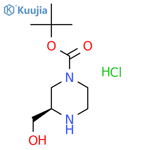

|

(R)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | 1217444-84-2 | C10H21ClN2O3 |

Letteratura correlata

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

Fornitori consigliati

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati